

Reactivity comparison of propylene sulfide vs ethylene sulfide in polymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propylene sulfide

Cat. No.: B092410

[Get Quote](#)

Reactivity Showdown: Propylene Sulfide vs. Ethylene Sulfide in Polymerization

A Comparative Guide for Researchers in Polymer Chemistry and Drug Development

The ring-opening polymerization (ROP) of thiiranes, or episulfides, is a cornerstone for the synthesis of poly(alkylene sulfide)s, a class of polymers with significant potential in drug delivery, polymer coatings, and advanced materials. Among the simplest thiiranes, **propylene sulfide** (PS) and ethylene sulfide (ES) are fundamental building blocks. Understanding their relative reactivity is crucial for designing and controlling polymerization processes to achieve desired polymer architectures and properties. This guide provides an objective comparison of the polymerization reactivity of **propylene sulfide** and ethylene sulfide, supported by available experimental data and detailed methodologies.

Executive Summary

In both anionic and cationic ring-opening polymerizations, ethylene sulfide generally exhibits higher reactivity than **propylene sulfide**. This is primarily attributed to the lower steric hindrance of the unsubstituted ethylene sulfide ring compared to the methyl-substituted **propylene sulfide**. In anionic copolymerization, ethylene sulfide is consumed faster, leading to a compositionally graded copolymer. While extensive quantitative data for a direct, side-by-side comparison under identical conditions is limited in publicly available literature, the established

principles of ring-opening polymerization and the available data on their copolymerization and individual homopolymerization kinetics consistently support this conclusion.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a prevalent method for synthesizing well-defined poly(alkylene sulfide)s, often proceeding in a living manner. The reaction is typically initiated by a nucleophile, which attacks one of the carbon atoms of the thirane ring, leading to its opening and the formation of a propagating thiolate anion.

Reactivity Comparison

The primary factor governing the difference in reactivity between ethylene sulfide and **propylene sulfide** in AROP is steric hindrance. The methyl group in **propylene sulfide** sterically hinders the approach of the nucleophilic initiator and the propagating chain end to the carbon atoms of the thirane ring. Ethylene sulfide, lacking any substituents, presents a more accessible target for nucleophilic attack.

In the anionic ring-opening copolymerization of a mixture of ethylene sulfide and **propylene sulfide**, it has been observed that ethylene sulfide polymerizes faster.^[1] This leads to the formation of a gradient copolymer, where the polymer chains are initially rich in ethylene sulfide units, with the **propylene sulfide** units being incorporated later in the polymerization process.
^[1]

While specific reactivity ratios (r_{ES} and r_{PS}) for the anionic copolymerization of ethylene sulfide and **propylene sulfide** are not readily available in the surveyed literature, the observation of ethylene sulfide's faster consumption indicates that r_{ES} would be greater than r_{PS} . For context, in the analogous anionic copolymerization of epoxides, the less substituted ethylene oxide is also more reactive than propylene oxide.

Quantitative Data

Direct comparative kinetic data for the homopolymerization of ethylene sulfide and **propylene sulfide** under identical conditions is scarce. However, kinetic studies on the homopolymerization of **propylene sulfide** have been reported.

Monomer	Initiator/Catalyst System	Solvent	Temperature (°C)	Observed Rate Constant (k _{obs}) (s ⁻¹)	Molecular Weight (M _n) (kg/mol)	Polydispersity (D)
Propylene Sulfide	Bn ₂ AlMe ₂ / NAI	Neat	Room Temp.	(1.67 ± 0.19) x 10 ⁻³	21.2	1.23
Propylene Sulfide	Bn ₂ AlMe ₂ only	Neat	Room Temp.	(1.30 ± 0.16) x 10 ⁻³	45.3	1.30
Propylene Sulfide	NAI only	Neat	Room Temp.	(1.32 ± 0.04) x 10 ⁻⁵	47.6	1.31

Table 1: Kinetic data for the anionic polymerization of **propylene sulfide**. Data extracted from[2].

It is important to note that poly(ethylene sulfide) is known to be insoluble, which can complicate kinetic studies and may be a reason for the limited availability of comparable data.[1]

Experimental Protocols

General Protocol for Anionic Ring-Opening Polymerization of **Propylene Sulfide**:

This protocol is based on the procedure described by Nicol, E. et al. and others for the synthesis of poly(**propylene sulfide**).

Materials:

- **Propylene sulfide** (PS), distilled from calcium hydride.
- Initiator (e.g., a multifunctional thiol).
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a co-initiator.

- Anhydrous N,N-dimethylformamide (DMF) as the solvent.
- Terminating agent (e.g., 1-(chloromethyl)naphthalene).
- Triethylamine.

Procedure:

- All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
- The initiator is dissolved in anhydrous DMF in a Schlenk flask.
- The solution is cooled to -78 °C, and DBU is added. The mixture is stirred for 30 minutes at this temperature.
- **Propylene sulfide** is then added to the solution at 0 °C.
- The polymerization is allowed to proceed for a specified time (e.g., 2 hours) at 0 °C.
- The polymerization is terminated by the addition of triethylamine followed by the terminating agent.
- The mixture is stirred for an additional hour.
- The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Characterization:

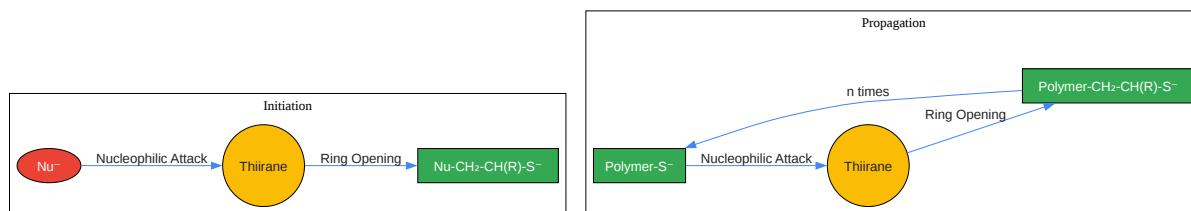
- The molecular weight (M_n) and molecular weight distribution (D) of the resulting polymer are determined by size-exclusion chromatography (SEC).
- The structure of the polymer is confirmed by ^1H NMR and ^{13}C NMR spectroscopy.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of thiiranes is initiated by electrophilic species, such as protic acids or Lewis acids. The initiator activates the sulfur atom in the thiirane ring, forming a

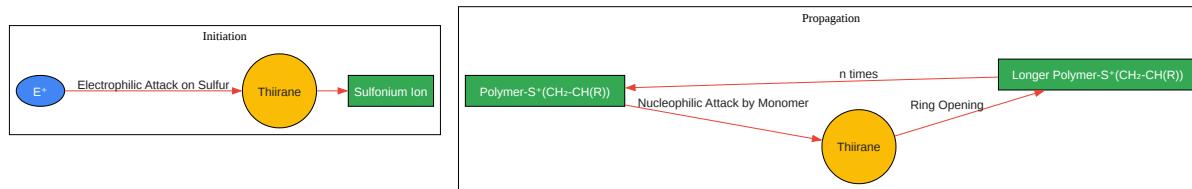
tertiary sulfonium ion, which is the active propagating species.

Reactivity Comparison


Similar to anionic polymerization, the reactivity in cationic polymerization is influenced by steric factors. The methyl group in **propylene sulfide** can sterically hinder the approach of the monomer to the propagating sulfonium ion. Therefore, ethylene sulfide is expected to be more reactive than **propylene sulfide** in cationic ring-opening polymerization.

However, the mechanism of CROP can be more complex than AROP, with the possibility of side reactions such as chain transfer and termination. The stability of the propagating sulfonium ion also plays a crucial role. For unsymmetrical thiiranes like **propylene sulfide**, the regioselectivity of ring-opening can be influenced by the nature of the initiator and the reaction conditions.

Direct comparative kinetic studies for the cationic polymerization of ethylene sulfide and **propylene sulfide** are not readily available in the reviewed literature.


Mechanistic Workflows

The following diagrams illustrate the general mechanisms for the anionic and cationic ring-opening polymerization of thiiranes.

[Click to download full resolution via product page](#)

Anionic Ring-Opening Polymerization of Thiiranes (R=H for ES, R=CH₃ for PS).

[Click to download full resolution via product page](#)

Cationic Ring-Opening Polymerization of Thiiranes (R=H for ES, R=CH₃ for PS).

Conclusion

The reactivity of **propylene sulfide** and ethylene sulfide in ring-opening polymerization is primarily dictated by steric effects. Ethylene sulfide, being the less sterically hindered monomer, consistently demonstrates higher reactivity in both anionic and cationic polymerization pathways. This is most clearly evidenced in their anionic copolymerization, where ethylene sulfide is preferentially incorporated into the growing polymer chain. For researchers and professionals in drug development and materials science, this differential reactivity is a critical parameter to consider for the synthesis of block copolymers, gradient copolymers, and other complex architectures with tailored properties. While a comprehensive set of comparative quantitative kinetic data is an area for future research, the established principles and existing experimental evidence provide a solid framework for predicting and controlling the polymerization behavior of these important thiirane monomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]

- To cite this document: BenchChem. [Reactivity comparison of propylene sulfide vs ethylene sulfide in polymerization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092410#reactivity-comparison-of-propylene-sulfide-vs-ethylene-sulfide-in-polymerization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com